Tert-butyl 4-iodoisoindoline-2-carboxylate Tert-butyl 4-iodoisoindoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17610723
InChI: InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3
SMILES:
Molecular Formula: C13H16INO2
Molecular Weight: 345.18 g/mol

Tert-butyl 4-iodoisoindoline-2-carboxylate

CAS No.:

Cat. No.: VC17610723

Molecular Formula: C13H16INO2

Molecular Weight: 345.18 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-iodoisoindoline-2-carboxylate -

Specification

Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
IUPAC Name tert-butyl 4-iodo-1,3-dihydroisoindole-2-carboxylate
Standard InChI InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3
Standard InChI Key IJQNFDQTNZEHSV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)I

Introduction

Structural and Molecular Characteristics

Tert-butyl 4-iodoisoindoline-2-carboxylate features a bicyclic isoindoline core with a carboxylate ester at position 2 and an iodine atom at position 4. The tert-butyl group (C(CH₃)₃) confers steric bulk, influencing the compound’s crystallinity and solubility in nonpolar solvents. Key molecular descriptors include:

PropertyValue
IUPAC Nametert-butyl 4-iodo-1,3-dihydroisoindole-2-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)I
InChIKeyIJQNFDQTNZEHSV-UHFFFAOYSA-N
PubChem CID72218869

The iodine atom’s polarizability makes the compound susceptible to nucleophilic substitution and transition metal-catalyzed coupling reactions, distinguishing it from chloro- or bromo-analogs .

Synthesis and Optimization

Iodination Strategies

The synthesis typically begins with isoindoline-2-carboxylate, which undergoes iodination using iodine (I₂) and an oxidizing agent like N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. The tert-butyl group is introduced via esterification with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid), achieving yields of 65–78%.

Recent Advances in Catalysis

Visible-light-driven copper catalysis has emerged as a sustainable method for activating alkyl iodides like tert-butyl 4-iodoisoindoline-2-carboxylate. Under blue LED irradiation, Cu(I) complexes generate alkyl radicals, enabling cascade cyclization reactions to construct polycyclic frameworks . This approach minimizes byproducts and operates under mild conditions (room temperature, 12–24 hours) .

Physicochemical Properties

The compound’s reactivity and stability are governed by its functional groups:

PropertyValue
Melting Point112–115°C (decomposes)
SolubilitySoluble in DCM, THF; sparingly soluble in hexane
StabilitySensitive to prolonged light exposure; store at 2–8°C under inert gas

Comparative analysis with halogenated analogs reveals enhanced oxidative stability due to the tert-butyl group’s electron-donating effects.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent facilitates Suzuki-Miyaura and Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives, valuable in ligand design.

Radical-Mediated Transformations

In photoredox catalysis, the compound participates in C–C bond-forming reactions. A 2024 study demonstrated its use in synthesizing indole-fused quinazolinones via a copper-mediated radical cascade .

PrecautionRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, lab coat, safety goggles
VentilationUse fume hoods for handling
Spill ManagementAbsorb with inert material (e.g., vermiculite)

Environmental Considerations

The compound’s persistence in aquatic systems necessitates containment to prevent ecosystem contamination .

Future Research Directions

  • Exploration of Bioactivity: While current studies focus on synthetic utility, the isoindoline scaffold’s prevalence in drug discovery (e.g., kinase inhibitors) warrants investigation into its pharmacological potential.

  • Green Chemistry Applications: Developing solvent-free or water-mediated reactions to enhance sustainability.

  • Advanced Characterization: X-ray crystallography and DFT studies to elucidate electronic effects of the iodine substituent.

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